molecular formula C15H17O6P B13203310 Diphenyl (1,2,3-trihydroxypropyl)phosphonate

Diphenyl (1,2,3-trihydroxypropyl)phosphonate

Cat. No.: B13203310
M. Wt: 324.26 g/mol
InChI Key: KIZVECBERHNAHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (1,2,3-trihydroxypropyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with glycidol under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of phosphonate synthesis can be applied. Industrial production often involves the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of diphenyl (1,2,3-trihydroxypropyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl (1,2,3-trihydroxypropyl)phosphonate is unique due to its combination of a phosphonate group with a 1,2,3-trihydroxypropyl moiety. This structure provides it with distinct reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C15H17O6P

Molecular Weight

324.26 g/mol

IUPAC Name

1-diphenoxyphosphorylpropane-1,2,3-triol

InChI

InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2

InChI Key

KIZVECBERHNAHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2

Origin of Product

United States

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